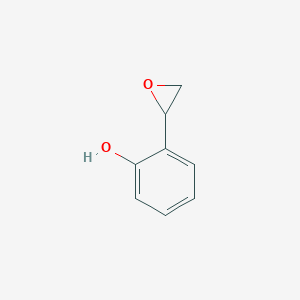

2-(2-Hydroxyphenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHJTEHZGLJVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619336 | |

| Record name | 2-(Oxiran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250597-24-1 | |

| Record name | 2-(Oxiran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyphenyl)oxirane from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Hydroxyphenyl)oxirane from salicylaldehyde, a key intermediate in the development of various pharmaceutical compounds. The Corey-Chaykovsky reaction stands out as the most direct and efficient method for this transformation. This document details the reaction mechanism, experimental protocols, and relevant data to support research and development in this area.

Reaction Overview: The Corey-Chaykovsky Epoxidation

The synthesis of this compound from salicylaldehyde is effectively achieved through the Corey-Chaykovsky reaction. This reaction employs a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to convert a carbonyl group into an epoxide.[1] The reaction is known for its high yields and stereoselectivity, making it a valuable tool in organic synthesis.[2][3]

The overall transformation is as follows:

Figure 1: Overall reaction for the synthesis of this compound from salicylaldehyde.

Reaction Mechanism and Experimental Workflow

The Corey-Chaykovsky reaction proceeds through a well-established mechanism involving the nucleophilic attack of the sulfur ylide on the carbonyl carbon of salicylaldehyde. This is followed by an intramolecular nucleophilic substitution to form the oxirane ring and dimethyl sulfoxide (DMSO) or dimethyl sulfide as a byproduct.

Signaling Pathway of the Corey-Chaykovsky Reaction

The following diagram illustrates the key steps in the reaction mechanism:

References

An In-Depth Technical Guide to the Formation of 2-(2-Hydroxyphenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 2-(2-Hydroxyphenyl)oxirane, a valuable chemical intermediate. The document details the core mechanisms, provides structured quantitative data, outlines detailed experimental protocols, and includes visualizations of the reaction pathways and workflows.

Introduction

This compound, also known as 2-hydroxystyrene oxide, is a versatile bifunctional molecule incorporating both a reactive epoxide ring and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic location of the hydroxyl group ortho to the oxirane substituent allows for potential intramolecular reactions and the formation of heterocyclic structures. This guide explores the two principal and most effective methods for its synthesis: the Corey-Chaykovsky reaction of salicylaldehyde and the direct epoxidation of 2-vinylphenol.

Synthetic Methodologies and Mechanisms

Two primary synthetic strategies have been established for the efficient preparation of this compound. These methods differ in their starting materials and reaction mechanisms, each offering distinct advantages.

Corey-Chaykovsky Reaction of Salicylaldehyde

The Corey-Chaykovsky reaction is a classic and highly effective method for the synthesis of epoxides from aldehydes or ketones.[1][2] This reaction utilizes a sulfur ylide, typically generated in situ, to transfer a methylene group to the carbonyl carbon.[1][3] For the synthesis of this compound, salicylaldehyde is treated with a non-stabilized sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide.[1] The use of a non-stabilized ylide is crucial to favor the 1,2-addition to the carbonyl group, leading to the desired epoxide, and to avoid potential conjugate addition or other side reactions.[1]

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of salicylaldehyde, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution, where the alkoxide attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide (or dimethyl sulfoxide) and forming the oxirane ring.[2][3]

Reaction Pathway: Corey-Chaykovsky Reaction

Caption: Mechanism of the Corey-Chaykovsky reaction for the synthesis of this compound.

Epoxidation of 2-Vinylphenol

The direct epoxidation of 2-vinylphenol offers an alternative and straightforward route to this compound. This method involves the oxidation of the carbon-carbon double bond of the vinyl group. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.[4][5]

The reaction with m-CPBA is known to be stereospecific, proceeding via a concerted mechanism often referred to as the "butterfly mechanism".[6] In this mechanism, the peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in the syn-addition of oxygen across the double bond.[6] When using hydrogen peroxide, a catalyst such as a transition metal complex or a heteropoly acid is typically required to facilitate the oxygen transfer.[5][7]

Reaction Pathway: Epoxidation of 2-Vinylphenol

Caption: General scheme for the epoxidation of 2-vinylphenol.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the synthesis of this compound via the two primary methods. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Corey-Chaykovsky Reaction Data

| Parameter | Value | Reference |

| Starting Material | Salicylaldehyde | [1] |

| Reagent | Trimethylsulfonium iodide / NaH | [1] |

| Solvent | DMSO | [1] |

| Temperature | Room Temperature | [8] |

| Reaction Time | 2 - 12 hours | [8] |

| Typical Yield | 70-88% | [8] |

Table 2: Epoxidation of 2-Vinylphenol Data

| Parameter | Value (m-CPBA) | Value (H₂O₂/Catalyst) | Reference |

| Starting Material | 2-Vinylphenol | 2-Vinylphenol | [4][5] |

| Reagent | m-CPBA | H₂O₂ / Heteropolyoxometalate | [6][7] |

| Solvent | Dichloromethane | Acetonitrile/Dichloromethane | [7][9] |

| Temperature | 0 °C to Room Temperature | Room Temperature to 65°C | [5][9] |

| Reaction Time | 1 - 6 hours | 4 - 24 hours | [7][9] |

| Typical Yield | 75-90% | 60-95% | [5][10] |

Experimental Protocols

Protocol 1: Synthesis via Corey-Chaykovsky Reaction

Objective: To synthesize this compound from salicylaldehyde using dimethylsulfonium methylide.

Materials:

-

Salicylaldehyde

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Experimental Workflow: Corey-Chaykovsky Reaction

Caption: Step-by-step workflow for the Corey-Chaykovsky synthesis.

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased, to form the dimethylsulfonium methylide.

-

Add a solution of salicylaldehyde (1.0 eq) in anhydrous DMSO dropwise to the ylide solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous mixture with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Epoxidation of 2-Vinylphenol with m-CPBA

Objective: To synthesize this compound from 2-vinylphenol using m-CPBA.

Materials:

-

2-Vinylphenol

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

Experimental Workflow: m-CPBA Epoxidation

Caption: Step-by-step workflow for the m-CPBA epoxidation.

Procedure:

-

Dissolve 2-vinylphenol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

Characterization of this compound

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Characteristic Signals |

| ¹H NMR | Aromatic protons (4H, multiplet, ~6.8-7.2 ppm), Oxirane CH (1H, multiplet, ~3.8-4.0 ppm), Oxirane CH₂ (2H, multiplet, ~2.8-3.2 ppm), Phenolic OH (1H, broad singlet, variable ppm) |

| ¹³C NMR | Aromatic carbons (~115-155 ppm), Oxirane CH (~52 ppm), Oxirane CH₂ (~45 ppm) |

| IR Spectroscopy | O-H stretch (broad, ~3200-3500 cm⁻¹), C-H (aromatic) stretch (~3030-3100 cm⁻¹), C-H (aliphatic) stretch (~2900-3000 cm⁻¹), C=C (aromatic) stretch (~1450-1600 cm⁻¹), C-O (epoxide) stretch (~800-950 cm⁻¹ and ~1250 cm⁻¹) |

Conclusion

The formation of this compound can be reliably achieved through two primary synthetic routes: the Corey-Chaykovsky reaction of salicylaldehyde and the epoxidation of 2-vinylphenol. Both methods offer good to excellent yields and provide access to this versatile chemical intermediate. The choice of method may depend on the availability of starting materials, desired scale, and specific experimental considerations. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the successful synthesis and application of this compound in various research and development endeavors.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 5. academicjournals.org [academicjournals.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-(2-Hydroxyphenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-Hydroxyphenyl)oxirane. Due to the limited availability of published experimental data for this specific compound, this guide presents a predictive analysis based on the known spectroscopic properties of structurally analogous compounds, including phenyloxirane, substituted phenyloxiranes, and salicylaldehyde. The methodologies and expected data presented herein are intended to serve as a valuable resource for researchers involved in the synthesis, identification, and utilization of this and related compounds in drug development and other scientific endeavors.

Introduction

This compound is a bifunctional organic molecule containing both a reactive epoxide ring and a phenolic hydroxyl group. This unique combination of functional groups makes it an interesting candidate for various applications, including as a building block in organic synthesis and potentially as a pharmacologically active agent. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide outlines the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of closely related compounds and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.20 - 6.80 | m | 4H | Ar-H | The ortho and para protons to the hydroxyl group will be more shielded (upfield), while the others will be more deshielded (downfield). |

| ~5.0 - 6.0 | br s | 1H | Ar-OH | Chemical shift can be variable and the peak may be broad; will exchange with D₂O. |

| ~4.0 - 3.8 | dd | 1H | Oxirane CH | Benzylic proton on the oxirane ring. |

| ~3.2 - 3.0 | dd | 1H | Oxirane CH ₂ | One of the diastereotopic methylene protons on the oxirane ring. |

| ~2.8 - 2.6 | dd | 1H | Oxirane CH ₂ | The other diastereotopic methylene proton on the oxirane ring. |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155 | C -OH | Aromatic carbon attached to the hydroxyl group. |

| ~130 - 115 | Ar-C | Aromatic carbons. |

| ~125 | Ar-C -CH | Aromatic carbon attached to the oxirane ring. |

| ~52 | Oxirane C H | Benzylic carbon of the oxirane ring. |

| ~45 | Oxirane C H₂ | Methylene carbon of the oxirane ring. |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~3000 | Medium | C-H stretch (oxirane) |

| ~1600, 1490 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~950 - 850 | Strong | C-O stretch (oxirane, ring breathing) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M - CHO]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Table 5: Predicted UV-Vis Spectroscopy Data

Solvent: Ethanol

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~275 | ~2000 | π → π |

| ~220 | ~8000 | π → π |

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Epoxidation of 2-Vinylphenol

A common route to synthesize this compound is through the epoxidation of 2-vinylphenol.

Materials:

-

2-Vinylphenol

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 2-vinylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, typical parameters include a proton-decoupled sequence, a 90° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet or a mull.

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

Instrumentation:

-

Mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in the EI mode, typically at 70 eV.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation:

-

UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

Data Acquisition:

-

Record the spectrum over a range of approximately 200-400 nm.

-

Use a matched cuvette containing the pure solvent as a reference.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

The spectroscopic characterization of this compound is crucial for its unambiguous identification and quality control. This guide provides a detailed predictive framework for the expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, along with generalized experimental protocols. While the data presented is based on analogous structures, it offers a robust starting point for researchers working with this compound. The successful synthesis and purification, followed by the systematic application of these spectroscopic techniques, will enable the confirmation of its structure and facilitate its use in further research and development.

Technical Guide: Spectroscopic Data for 2-(2-Hydroxyphenyl)oxirane

Disclaimer: Despite a comprehensive search of publicly available chemical databases and scientific literature, experimental 1H and 13C NMR data for 2-(2-Hydroxyphenyl)oxirane could not be located. The following guide is a template demonstrating the expected format and content for such a technical document, including representative data and protocols based on chemically similar compounds.

Introduction

This document provides a structured overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectral information for this compound. The guide includes tabulated 1H and 13C NMR data, a detailed experimental protocol for data acquisition, and a structural diagram.

Chemical Structure

The chemical structure of this compound is presented below. This visualization is crucial for the assignment of NMR signals to the respective nuclei.

Figure 1: Chemical structure of this compound.

¹H NMR Data

The following table summarizes the theoretical proton NMR spectral data for this compound.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-2' | [Value] | [e.g., dd] | [Value] | 1H |

| H-3'a | [Value] | [e.g., dd] | [Value] | 1H |

| H-3'b | [Value] | [e.g., dd] | [Value] | 1H |

| H-3 | [Value] | [e.g., d] | [Value] | 1H |

| H-4 | [Value] | [e.g., t] | [Value] | 1H |

| H-5 | [Value] | [e.g., d] | [Value] | 1H |

| H-6 | [Value] | [e.g., t] | [Value] | 1H |

| OH | [Value] | [e.g., s] | - | 1H |

¹³C NMR Data

The following table summarizes the theoretical carbon-13 NMR spectral data for this compound.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | [Value] |

| C-2 | [Value] |

| C-3 | [Value] |

| C-4 | [Value] |

| C-5 | [Value] |

| C-6 | [Value] |

| C-2' | [Value] |

| C-3' | [Value] |

Experimental Protocol

The following is a representative experimental protocol for acquiring NMR data for a compound such as this compound.

Sample Preparation:

-

Approximately 10-20 mg of the solid sample of this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution would be transferred to a 5 mm NMR tube.

Instrumentation:

-

A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz would be used.

-

The instrument would be equipped with a 5 mm broadband probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') would be used.

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: 20 ppm

-

Referencing: The chemical shifts would be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') would be used.

-

Temperature: 298 K

-

Number of Scans: 1024-4096 (depending on sample concentration)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 240 ppm

-

Referencing: The chemical shifts would be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Data Processing:

-

The raw data (Free Induction Decay - FID) would be Fourier transformed.

-

Phase and baseline corrections would be applied manually.

-

The spectra would be calibrated using the reference solvent signal.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the analysis of a small molecule like this compound using NMR spectroscopy.

Figure 2: A typical workflow for NMR analysis.

physical and chemical properties of 2-(2-Hydroxyphenyl)oxirane

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)oxirane

This technical guide provides a comprehensive overview of the known and predicted . It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's structural information, physicochemical properties, reactivity, and potential safety considerations, based on available data for the compound and related structures.

Compound Identity and Structure

This compound is an organic compound featuring an oxirane (epoxide) ring attached to a phenol group. The strained three-membered oxirane ring makes it a highly reactive molecule.

Molecular Formula: C H O

Molecular Weight: 136.15 g/mol [1]

Physical and Chemical Properties

The quantitative are summarized in the table below. It is important to note that much of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C H O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Boiling Point | 185.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.84 ± 0.35 (Predicted) | [1] |

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the highly strained oxirane ring. This three-membered ring is susceptible to ring-opening reactions when attacked by nucleophiles.[2] The presence of the electron-rich oxygen atom facilitates these reactions, which can lead to the formation of new carbon-oxygen and carbon-nucleophile bonds.[2]

Common reactions involving oxiranes include:

-

Nucleophilic Ring-Opening: Can be initiated by a wide range of nucleophiles such as amines, alcohols, and thiols.[2] This reactivity is fundamental to its utility in organic synthesis.

-

Rearrangements: Thermal or acid-catalyzed rearrangements can lead to the formation of carbonyl compounds.[3]

Stability and Incompatible Materials: Based on safety data for similar compounds, this compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[4] It is likely incompatible with strong oxidizing agents and strong bases.[4]

Experimental Protocols

A proposed synthesis for 2-(2-methoxyphenyl)oxirane, a closely related compound, involves dissolving the corresponding α-chloromethyl-2-methoxybenzylalcohol in dioxane and adding an aqueous solution of potassium hydroxide, followed by stirring at room temperature.[6] A similar approach could likely be adapted for the synthesis of this compound.

Below is a generalized workflow for the synthesis of this compound via an intramolecular cyclization route.

Spectroscopic Data

Detailed experimental spectral data (IR, NMR, MS) for this compound are not available in the searched literature. However, based on its structure, the following characteristic spectral features can be predicted.

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons on the phenyl ring.- Protons of the oxirane ring (methine and methylene groups).- A broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | - Aromatic carbons.- Carbons of the oxirane ring. |

| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).[7]- C-H stretching bands for the aromatic and oxirane protons.- Aromatic C=C stretching bands (around 1450-1600 cm⁻¹).[7]- C-O stretching bands for the ether linkage in the oxirane ring and the phenolic C-O bond. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (136.15 g/mol ).- Fragmentation patterns characteristic of phenyl and oxirane moieties. |

Reactivity and Potential Biological Interactions

The high reactivity of the oxirane ring is a key feature that may contribute to potential biological activity. Epoxides are known to react with biological nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine) and the bases in DNA. This reactivity is the basis for both the therapeutic potential and the toxicity of some epoxide-containing compounds.

While no specific signaling pathways involving this compound have been documented in the provided search results, steroids bearing an oxirane ring have been reported to exhibit pharmacological effects, including acting as apoptosis agonists and antineoplastic agents, particularly in liver and prostate cancer models.[2]

The following diagram outlines a logical workflow for investigating the potential biological activity of this compound.

Safety and Handling

Specific safety data for this compound is limited. However, based on safety data sheets for related oxirane and phenol-containing compounds, the following hazards should be considered:

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[8][9]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[8][9]

-

Respiratory Irritation: May cause respiratory irritation.[8][9]

-

Handling Precautions: Use in a well-ventilated area.[4][10] Wear protective gloves, clothing, and eye/face protection.[10] Avoid breathing vapor or mist. Wash thoroughly after handling.[8]

It is crucial to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before handling and to perform a thorough risk assessment.

References

- 1. This compound CAS#: 250597-24-1 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Oxirane synthesis methods [quimicaorganica.org]

- 6. prepchem.com [prepchem.com]

- 7. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. buyat.ppg.com [buyat.ppg.com]

- 9. docs.micro-measurements.com [docs.micro-measurements.com]

- 10. fishersci.com [fishersci.com]

Stability and Storage Conditions of 2-(2-Hydroxyphenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Hydroxyphenyl)oxirane. Drawing upon established principles of chemical stability and forced degradation studies, this document outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers guidance on analytical methodologies for the identification and quantification of the parent compound and its degradation products.

Chemical Profile of this compound

This compound is a bifunctional molecule containing a reactive oxirane (epoxide) ring and a phenolic hydroxyl group. This unique combination of functional groups dictates its chemical reactivity and susceptibility to degradation under various environmental conditions. The strained three-membered oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions. The phenolic hydroxyl group can undergo oxidation and influences the reactivity of the aromatic ring.

Chemical Structure:

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the general handling of phenolic and epoxy compounds:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage. | Reduces the rate of potential degradation reactions, particularly the opening of the oxirane ring and oxidation of the phenol group. |

| Light | Store in amber vials or protect from light. | The phenolic moiety can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation of the phenol group. |

| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis of the oxirane ring. |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | These can catalyze the degradation of both the oxirane and phenol functional groups. |

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a molecule. Based on the chemical structure of this compound, the following degradation pathways are anticipated under various stress conditions.

Hydrolytic Degradation

The oxirane ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a diol.

-

Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack by water. The attack will likely occur at the more substituted carbon, leading to the formation of 1-(2-hydroxyphenyl)ethane-1,2-diol.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the less sterically hindered carbon of the oxirane ring will also result in the formation of 1-(2-hydroxyphenyl)ethane-1,2-diol.

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products. Common oxidizing agents like hydrogen peroxide can lead to the formation of quinone-like structures. The oxirane ring itself can also be susceptible to oxidation, although this is generally less facile than the oxidation of the phenol.

Thermal Degradation

Elevated temperatures can accelerate both hydrolytic and oxidative degradation. Furthermore, thermal stress can lead to polymerization of the epoxide. The thermal decomposition of similar phenolic epoxy compounds has been shown to yield a complex mixture of products, including smaller phenolic compounds and carbon oxides.

Photodegradation

Exposure to UV or visible light can induce photodegradation, particularly of the phenolic ring. This can involve the formation of free radicals, leading to a variety of degradation products, including colored quinone-type species.

A logical workflow for investigating these degradation pathways is presented below.

Experimental Protocols for Forced Degradation Studies

The following are detailed, yet generalized, experimental protocols for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[1][2]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Hydrolytic Degradation Protocol

-

Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for up to 7 days.

Oxidative Degradation Protocol

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for 24, 48, and 72 hours. At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation Protocol

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days. At specified time points, dissolve a portion of the solid in the initial solvent for analysis.

-

Solution State: Incubate the stock solution at 80°C for 7 days. At specified time points, withdraw an aliquot for analysis.

Photolytic Degradation Protocol

-

Solid State: Spread a thin layer of solid this compound in a shallow dish and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature and humidity conditions.

-

Solution State: Expose the stock solution in a photostability chamber under the same light conditions as the solid-state study.

The workflow for a typical forced degradation study is illustrated below.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Stability-Indicating HPLC-UV Method

A reverse-phase HPLC method would be suitable for separating this compound and its more polar degradation products.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the phenolic chromophore (e.g., around 275 nm) should be used.

-

Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the developed HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing valuable information about their molecular weight and fragmentation patterns.

Summary of Quantitative Data

While specific quantitative data for this compound is not available in the public domain, the following table provides a template for summarizing the results of forced degradation studies.

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Proposed Structure) |

| 0.1 M HCl, 60°C | 72 h | Data to be generated | Data to be generated | 1-(2-hydroxyphenyl)ethane-1,2-diol |

| 0.1 M NaOH, 60°C | 72 h | Data to be generated | Data to be generated | 1-(2-hydroxyphenyl)ethane-1,2-diol |

| 3% H₂O₂, RT | 72 h | Data to be generated | Data to be generated | Quinone-type species |

| 80°C (Solid) | 7 days | Data to be generated | Data to be generated | Polymerization products, phenolic fragments |

| Photolysis (ICH Q1B) | - | Data to be generated | Data to be generated | Quinone-type species |

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. The presence of both a reactive oxirane ring and a phenolic hydroxyl group necessitates careful handling and storage to prevent degradation. The implementation of systematic forced degradation studies, coupled with the development of a validated stability-indicating analytical method, is crucial for ensuring the quality, safety, and efficacy of this compound in research and drug development applications. The proposed experimental protocols and analytical methodologies offer a robust starting point for a comprehensive stability assessment.

References

potential applications of 2-(2-Hydroxyphenyl)oxirane in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of the Oxirane Moiety in Medicinal Chemistry, with a Focus on Phenyl-Substituted Epoxides

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications and extensive biological data for the specific compound 2-(2-Hydroxyphenyl)oxirane are not widely reported in publicly available literature. This guide, therefore, provides a broader overview of the potential applications of the oxirane ring, a key feature of this molecule, within medicinal chemistry. The principles and examples discussed herein are intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of phenyl-substituted epoxides and related compounds.

Introduction: The Oxirane Ring as a Key Pharmacophore

The oxirane, or epoxide, is a three-membered cyclic ether that represents a highly valuable functional group in medicinal chemistry.[1] Its significance stems from the inherent ring strain, which renders it susceptible to nucleophilic attack and subsequent ring-opening reactions.[1][2] This reactivity provides a versatile tool for the synthesis of complex molecular architectures and the introduction of diverse functional groups, making oxiranes key intermediates in the production of numerous pharmaceuticals.[1][2]

Compounds bearing an oxirane ring have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antineoplastic, antiproliferative, and antimicrobial effects.[1][3][4] The reactivity of the epoxide moiety allows it to form covalent bonds with biological nucleophiles, such as amino acid residues in enzymes or DNA bases, leading to the modulation of their function. This mechanism of action is central to the therapeutic effect of many drugs.

This guide will explore the potential applications of the oxirane moiety, with a conceptual focus on structures akin to this compound, by examining its role in the synthesis of bioactive molecules and its presence in various therapeutic agents.

Synthetic Utility of the Oxirane Ring

The primary application of simple oxiranes, such as this compound, in medicinal chemistry is as a reactive intermediate for the synthesis of more complex drug candidates. The nucleophilic ring-opening of the epoxide can be achieved with a wide variety of nucleophiles, leading to the formation of diverse functionalized molecules.

Key Ring-Opening Reactions

The reaction of an oxirane with different nucleophiles can lead to a variety of important structural motifs in medicinal chemistry:

-

With amines: This reaction yields amino alcohols, a common scaffold in many biologically active compounds, including beta-blockers and certain antiviral agents.

-

With alcohols or phenols: This results in the formation of ether alcohols, which can be found in various drug classes.

-

With thiols: Thioether alcohols are produced, which are of interest for their potential biological activities.

-

With azides: This reaction produces azido alcohols, which are versatile intermediates that can be further functionalized, for example, through "click chemistry" to generate triazoles.[5]

The regioselectivity of the ring-opening reaction (i.e., which carbon of the epoxide is attacked) can often be controlled by the reaction conditions (e.g., acidic or basic catalysis) and the nature of the nucleophile.

Synthesis of Chiral Compounds

The synthesis of enantiomerically pure drugs is a critical aspect of modern drug development. Asymmetric epoxidation reactions and the enantioselective ring-opening of epoxides are powerful strategies for the synthesis of chiral building blocks and final drug products.

Potential Therapeutic Applications of Oxirane-Containing Compounds

While specific data for this compound is scarce, the broader class of oxirane-containing compounds has shown promise in several therapeutic areas.

Anticancer Activity

Many natural and synthetic compounds containing an oxirane ring exhibit potent anticancer activity.[1][4] Their mechanism of action often involves the alkylation of DNA or the inhibition of key enzymes involved in cancer cell proliferation and survival. Steroids and triterpenoids bearing an oxirane ring have been a significant area of research in this regard.[1][3][4]

Anti-inflammatory Effects

The anti-inflammatory properties of some oxirane-containing compounds have also been reported.[1][4] These effects may be mediated through the modulation of inflammatory signaling pathways.

Antimicrobial Activity

The epoxide moiety can be found in some natural products with antibacterial and antifungal properties.[6] The reactivity of the oxirane ring can lead to the inactivation of essential microbial enzymes.

Data on Biologically Active Oxirane-Containing Compounds

The following table summarizes the reported biological activities of various compounds that feature an oxirane ring. It is important to note that these are structurally more complex than this compound but illustrate the therapeutic potential of the oxirane pharmacophore.

| Compound Class | Specific Examples | Reported Biological Activities | Reference(s) |

| Steroidal Epoxides | Withaferin A, Triptolide | Antineoplastic, Anti-inflammatory, Immunosuppressive | [1][3][4] |

| Chalcone Epoxides | Various synthetic derivatives | Antibacterial, Antifungal | [6] |

| Terpenoid Epoxides | Various natural products | Anticancer, Anti-inflammatory | [1] |

Experimental Protocols

General Synthesis of a Chalcone Epoxide

This protocol is adapted from a general method for the epoxidation of chalcones.[6]

Step 1: Chalcone Synthesis

-

An equimolar mixture of a substituted acetophenone (e.g., 2-hydroxyacetophenone) and a substituted benzaldehyde is dissolved in ethanol.

-

An aqueous solution of a base (e.g., potassium hydroxide) is added to the mixture.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

The product chalcone is isolated by filtration or extraction.

Step 2: Epoxidation of the Chalcone

-

The synthesized chalcone is dissolved in a suitable solvent (e.g., a mixture of methanol and acetone).

-

An oxidizing agent, such as hydrogen peroxide, is added in the presence of a base (e.g., sodium hydroxide).

-

The reaction is stirred at a controlled temperature until the chalcone is consumed (monitored by TLC).

-

The resulting epoxide is isolated by pouring the reaction mixture into cold water, followed by filtration and purification (e.g., by recrystallization or column chromatography).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate conceptual signaling pathways that could be targeted by oxirane-containing compounds and a general experimental workflow for their evaluation.

Caption: Conceptual signaling pathway modulation by an oxirane-containing compound.

Caption: General experimental workflow for the development of oxirane-based drug candidates.

Conclusion and Future Perspectives

The oxirane ring is a cornerstone of medicinal chemistry, offering a gateway to a vast chemical space of biologically active molecules. While this compound itself is not extensively studied, its structural motifs—the reactive epoxide and the phenolic hydroxyl group—are features of significant interest in drug design. The phenolic group can participate in hydrogen bonding with biological targets, while the oxirane provides a handle for covalent modification or further synthetic elaboration.

Future research in this area could focus on the systematic synthesis and biological evaluation of a library of 2-(hydroxyphenyl)oxirane derivatives. By varying the substitution pattern on the phenyl ring and exploring different ring-opening reactions, it may be possible to identify novel compounds with potent and selective therapeutic activities. The development of new catalytic methods for the asymmetric synthesis of these compounds would also be of significant value.

References

- 1. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Bioactive Steroids Bearing Oxirane Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. wisdomlib.org [wisdomlib.org]

The Reactivity of the Oxirane Ring in 2-(2-Hydroxyphenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the oxirane ring in 2-(2-hydroxyphenyl)oxirane and its derivatives. The presence of an ortho-hydroxyl group on the phenyl ring significantly influences the reactivity of the adjacent epoxide, making this class of compounds versatile intermediates in the synthesis of various heterocyclic systems, particularly flavonoids and related structures with significant biological activity.

Synthesis of this compound Derivatives

The primary route to obtaining this compound and its derivatives involves the epoxidation of 2'-hydroxychalcones. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of 2-hydroxyacetophenone with an appropriate benzaldehyde.

Synthesis of 2'-Hydroxychalcones

Experimental Protocol:

A general procedure for the synthesis of 2'-hydroxychalcones involves the base-catalyzed condensation of 2-hydroxyacetophenone with a substituted benzaldehyde.

-

Reaction Setup: To a solution of 2-hydroxyacetophenone (1 equivalent) and the desired benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a base such as sodium hydroxide or potassium hydroxide is added dropwise at a low temperature (0-5 °C).

-

Reaction Execution: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then poured into cold water and acidified with a dilute acid (e.g., HCl). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Epoxidation of 2'-Hydroxychalcones

The epoxidation of the electron-deficient double bond in 2'-hydroxychalcones requires a potent and neutral oxidizing agent to avoid premature ring-opening of the sensitive epoxide. Dimethyldioxirane (DMD) is the reagent of choice for this transformation, offering high yields under mild conditions.[1][2]

Experimental Protocol: Preparation of Dimethyldioxirane (DMD) Solution

A solution of dimethyldioxirane in acetone can be prepared by the reaction of Oxone® (potassium peroxymonosulfate) with acetone.

-

Reaction Setup: A mixture of sodium bicarbonate, water, and acetone is cooled in an ice bath.

-

Reaction Execution: Oxone® is added in portions to the vigorously stirred mixture. The volatile dimethyldioxirane is distilled under reduced pressure and collected in a cold trap.

-

Concentration Determination: The concentration of the DMD solution is determined by titration with a standard solution of a sulfide (e.g., thioanisole) and analyzing the resulting sulfoxide by gas chromatography or NMR spectroscopy.[1]

Experimental Protocol: Epoxidation of 2'-Hydroxychalcone with DMD

-

Reaction Setup: The 2'-hydroxychalcone is dissolved in a suitable solvent (e.g., acetone or dichloromethane) and cooled to a low temperature (typically -20 °C to 0 °C).

-

Reaction Execution: The prepared DMD solution is added dropwise to the chalcone solution. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure to yield the crude epoxide, which can be purified by chromatography or recrystallization.[2]

Reactivity of the Oxirane Ring: Intramolecular Cyclization

The defining feature of the reactivity of the oxirane ring in this compound derivatives is its propensity to undergo intramolecular nucleophilic attack by the ortho-hydroxyl group. This cyclization can be catalyzed by either acid or base, leading to different product distributions.

Base-Catalyzed Cyclization (Sₙ2 Pathway)

Under basic or neutral conditions, the phenolate anion, formed by deprotonation of the ortho-hydroxyl group, acts as a nucleophile. It attacks one of the oxirane carbons in an Sₙ2 fashion. This intramolecular ring-opening can proceed via two distinct pathways:

-

β-attack: Attack at the benzylic carbon of the oxirane, leading to the formation of a six-membered ring, resulting in a 3-hydroxyflavanone .

-

α-attack: Attack at the terminal carbon of the oxirane, resulting in the formation of a five-membered ring, yielding a 2-(α-hydroxybenzyl)-3-coumaranone .

The regioselectivity of the attack is influenced by the substitution pattern of the starting chalcone.

Experimental Protocol: Base-Catalyzed Cyclization

-

Reaction Setup: The 2'-hydroxychalcone epoxide is dissolved in a solvent such as methanol or acetone.

-

Reaction Execution: A base, such as triethylamine, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or potassium carbonate, is added, and the mixture is stirred at room temperature or heated to reflux.

-

Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to separate the isomeric products.

Acid-Catalyzed Cyclization (Sₙ1-like Pathway)

In the presence of a strong acid, the oxirane oxygen is protonated, making the ring more susceptible to nucleophilic attack. The phenolic hydroxyl group then attacks the protonated epoxide. This reaction proceeds through a mechanism with significant Sₙ1 character, favoring the formation of a carbocation at the more substituted (benzylic) carbon. Consequently, acid-catalyzed cyclization almost exclusively results in β-attack , leading to the formation of trans-3-hydroxyflavanones .

Experimental Protocol: Acid-Catalyzed Cyclization

-

Reaction Setup: The 2'-hydroxychalcone epoxide is dissolved in a solvent like dichloromethane or methanol.

-

Reaction Execution: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added, and the reaction is stirred at room temperature.

-

Work-up and Purification: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Quantitative Data on Reactivity

The following table summarizes the yields of different products obtained from the cyclization of various 2'-hydroxychalcone epoxides under different conditions.

| Precursor (Substituents on Chalcone) | Reaction Conditions | Product(s) | Yield (%) | Reference |

| 2'-hydroxychalcone | DMD, then neutral workup | 3-hydroxyflavanone / 2-(α-hydroxybenzyl)-3-coumaranone | - | |

| 2'-hydroxychalcone | DMD, then acidic workup (p-TsOH) | trans-3-hydroxyflavanone | High | |

| 2'-hydroxychalcone | DMD, then basic workup (Et₃N) | 3-hydroxyflavanone & 2-(α-hydroxybenzyl)-3-coumaranone | Varies | |

| β-unsubstituted 1-(2-hydroxyphenyl)-2-alken-1-one epoxide | Acidic or Basic | Predominantly α-cyclization product | - | |

| β,β-dimethylated 1-(2-hydroxyphenyl)-2-alken-1-one epoxide | Acidic or Basic | Mixture of 3-hydroxychromanone and 2-(1-hydroxy-1-methylethyl)-3-coumaranone | - |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and reaction of this compound derivatives.

Signaling Pathways (Reaction Mechanisms)

Caption: Base-catalyzed intramolecular cyclization of this compound derivatives.

Caption: Acid-catalyzed intramolecular cyclization of this compound derivatives.

Relevance in Drug Development

The synthetic pathways involving this compound derivatives are of significant interest to the pharmaceutical industry. The resulting 3-hydroxyflavanones and related flavonoid structures are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.

The ability to control the stereochemistry at the C2 and C3 positions of the flavanone ring through the choice of cyclization conditions (acid- vs. base-catalyzed) is crucial for the synthesis of specific stereoisomers of biologically active molecules. This methodology provides a valuable tool for the generation of libraries of flavonoid derivatives for drug screening and for the total synthesis of natural products with therapeutic potential. For instance, the development of novel anticancer agents and anti-inflammatory drugs often targets the synthesis of specific flavonoid structures, for which this compound derivatives serve as key precursors.

References

The Pivotal Role of the Ortho-Hydroxyl Group in the Reactivity of 2-(2-Hydroxyphenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reactivity of the oxirane ring in 2-(2-hydroxyphenyl)oxirane is profoundly influenced by the presence of the ortho-hydroxyl group. This guide elucidates the multifaceted role of this neighboring functional group, which dictates the regioselectivity of ring-opening reactions and facilitates intramolecular cyclization through anchimeric assistance. Under different catalytic conditions, the hydroxyl group can act as an internal nucleophile, leading to the formation of valuable heterocyclic scaffolds. Understanding these mechanisms is critical for the strategic design of synthetic pathways in medicinal chemistry and materials science. This document provides a comprehensive overview of the underlying principles, experimental considerations, and mechanistic pathways governing the reactivity of this versatile molecule.

Introduction: The Unique Reactivity of Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, rendering them susceptible to ring-opening reactions with a wide array of nucleophiles.[1] This inherent reactivity makes them valuable synthetic intermediates. The reaction pathways of unsymmetrical epoxides are governed by both steric and electronic factors, and the regioselectivity of nucleophilic attack is highly dependent on the reaction conditions (acidic or basic).[2][3]

In the case of this compound, the presence of a hydroxyl group ortho to the oxirane substituent introduces a layer of complexity and synthetic opportunity. This hydroxyl group can exert its influence in two primary ways:

-

Electronic Effects: As an electron-donating group, the hydroxyl group can influence the electron density of the aromatic ring and, by extension, the electrophilicity of the oxirane carbons.[4]

-

Neighboring Group Participation (NGP): The hydroxyl group can act as an internal nucleophile, directly participating in the ring-opening reaction.[4][5] This intramolecular pathway, often termed anchimeric assistance, can lead to accelerated reaction rates and specific stereochemical outcomes.

This guide will delve into the mechanistic details of how the ortho-hydroxyl group directs the reactivity of this compound, with a focus on the intramolecular cyclization pathways that lead to the formation of dihydrobenzofuran derivatives.

The Dual Role of the Hydroxyl Group: Electronic and Steric Influence

The hydroxyl group in this compound is a powerful ortho-, para-directing activator in electrophilic aromatic substitution, a consequence of its ability to donate a lone pair of electrons into the aromatic system via resonance.[4] This electron-donating nature increases the electron density of the benzene ring, which can subtly influence the electronic properties of the attached oxirane ring.

However, the most significant influence of the hydroxyl group on the reactivity of the oxirane ring is through neighboring group participation (NGP) . The proximity of the hydroxyl group to the electrophilic carbons of the oxirane allows it to act as an intramolecular nucleophile, leading to cyclization. The regioselectivity of this intramolecular attack is highly dependent on the reaction conditions.

Reaction Pathways and Mechanisms

The intramolecular cyclization of this compound can proceed via two main pathways, dictated by whether the reaction is catalyzed by acid or base. These pathways lead to different regioisomeric products.

Acid-Catalyzed Intramolecular Cyclization: Formation of a Five-Membered Ring

Under acidic conditions, the oxygen atom of the oxirane is first protonated, forming a good leaving group.[6] This protonation enhances the electrophilicity of the oxirane carbons. The subsequent nucleophilic attack by the ortho-hydroxyl group can, in principle, occur at either the α-carbon (Cα, adjacent to the phenyl ring) or the β-carbon (Cβ, the terminal carbon of the oxirane).

In this scenario, the reaction proceeds through a mechanism with significant SN1 character.[5] A partial positive charge develops at the more substituted and benzylic α-carbon, which is stabilized by the adjacent phenyl ring. Consequently, the intramolecular nucleophilic attack by the hydroxyl group occurs preferentially at this more electrophilic α-carbon. This leads to the formation of a five-membered ring, yielding 2,3-dihydrobenzofuran-2-methanol . This type of cyclization is often referred to as a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.

Base-Catalyzed Intramolecular Cyclization: Potential for Competing Pathways

Under basic conditions, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This potent internal nucleophile can then attack the oxirane ring. In contrast to the acid-catalyzed pathway, the base-catalyzed ring-opening of epoxides typically follows an SN2 mechanism.[7]

In an SN2 reaction, steric hindrance plays a more dominant role. Therefore, the nucleophilic attack is expected to occur at the less sterically hindered β-carbon. This would lead to the formation of a six-membered ring, a 3,4-dihydro-2H-benzo[b][8][9]oxazin-3-ol . This is a 6-endo-tet cyclization, which is generally disfavored by Baldwin's rules.

However, studies on analogous systems, such as 2'-hydroxychalcone epoxides, have shown that under basic or neutral conditions, a competitive α-cyclization can also occur, leading to a five-membered ring product.[5] The product distribution can be influenced by factors such as the nature of the base, solvent, and temperature. For this compound, the formation of the thermodynamically more stable five-membered ring product, 2,3-dihydrobenzofuran-2-methanol , via attack at the α-carbon, is a likely outcome, potentially competing with the formation of the six-membered ring.

Quantitative Data Summary

| Condition | Predominant Cyclization Pathway | Expected Major Product | Rationale |

| Acidic | β-Cyclization (attack at α-carbon) | 2,3-Dihydrobenzofuran-2-methanol | SN1-like mechanism, stabilization of the positive charge at the benzylic position. |

| Basic/Neutral | Competing α and β cyclization | Mixture, with a likelihood of 2,3-Dihydrobenzofuran-2-methanol being significant | SN2 mechanism, with competition between sterically favored attack at the β-carbon and the formation of a thermodynamically stable five-membered ring. |

Experimental Protocols (Representative)

The following are representative experimental protocols for acid- and base-catalyzed intramolecular cyclization of hydroxyl-substituted epoxides, based on procedures for analogous compounds.[5] Researchers should optimize these conditions for this compound.

Acid-Catalyzed Cyclization

Objective: To synthesize 2,3-dihydrobenzofuran-2-methanol.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Strong acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or sulfuric acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of the strong acid (e.g., 0.1 equivalents of p-TsOH).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Base-Catalyzed Cyclization

Objective: To investigate the products of base-catalyzed intramolecular cyclization.

Materials:

-

This compound

-

Methanol or ethanol

-

Base (e.g., sodium hydroxide or potassium carbonate)

-

Water

-

Ethyl acetate or diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in the alcohol solvent in a round-bottom flask with a magnetic stirrer.

-

Add the base (e.g., 1.1 equivalents of sodium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Analyze the product mixture and purify the components using column chromatography.

Conclusion

The ortho-hydroxyl group in this compound is not a mere spectator but an active participant in the reactivity of the oxirane ring. Its ability to act as an intramolecular nucleophile via neighboring group participation provides a powerful tool for the synthesis of dihydrobenzofuran derivatives. The regioselectivity of this intramolecular cyclization can be effectively controlled by the choice of catalyst, with acidic conditions favoring the formation of the five-membered ring product, 2,3-dihydrobenzofuran-2-methanol. In contrast, basic conditions may lead to a mixture of products due to competing reaction pathways. For researchers in drug discovery and organic synthesis, a thorough understanding of these mechanistic nuances is paramount for the rational design and efficient execution of synthetic strategies involving this and related scaffolds. Further investigation into the specific kinetics and optimization of reaction conditions for this compound would be a valuable contribution to the field.

References

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

Methodological & Application

detailed experimental protocol for 2-(2-Hydroxyphenyl)oxirane synthesis

Application Note & Protocol: Synthesis of 2-(2-Hydroxyphenyl)oxirane

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring both a reactive epoxide ring and a phenolic hydroxyl group, allows for diverse subsequent chemical modifications. This document provides a detailed two-step experimental protocol for the synthesis of this compound, commencing with the preparation of the precursor 2-vinylphenol (also known as 2-hydroxystyrene), followed by its epoxidation.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Deacetylation of 2-acetoxystyrene to yield 2-vinylphenol.

-

Epoxidation of 2-vinylphenol using meta-chloroperoxybenzoic acid (m-CPBA) to form the final product, this compound.

Part 1: Synthesis of 2-Vinylphenol

This protocol outlines the base-catalyzed deacetylation of 2-acetoxystyrene.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Acetoxystyrene | C₁₀H₁₀O₂ | 162.19 | 10.54 g | 65 | Starting material |

| Sodium Hydroxide | NaOH | 40.00 | 11.00 g | 275 | Catalyst |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 60 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | 50 mL | - | For workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 90 mL (3 x 30 mL) | - | Extraction solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.00 g (275 mmol) of sodium hydroxide in 60 mL of anhydrous ethanol.

-

Addition of Starting Material: To the ethanolic sodium hydroxide solution, add 10.54 g (65 mmol) of 2-acetoxystyrene.

-

Reaction: Stir the resulting solution at room temperature under a nitrogen atmosphere for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, add 50 mL of deionized water to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield 2-vinylphenol as a yellow solid. The expected yield is approximately 96%.

Part 2: Synthesis of this compound

This protocol describes the epoxidation of 2-vinylphenol using m-CPBA. The hydroxyl group can direct the epoxidation to occur on the same face of the alkene.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Vinylphenol | C₈H₈O | 120.15 | 5.0 g | 41.6 | Starting material |

| m-CPBA (77%) | C₇H₅ClO₃ | 172.57 | 10.3 g | 46.0 | Epoxidizing agent (1.1 eq) |

| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - | Solvent |

| Sat. NaHCO₃ soln. | NaHCO₃ | 84.01 | As needed | - | For quenching |

| Brine | NaCl (aq) | - | As needed | - | For washing |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

Experimental Protocol

-

Reaction Setup: Dissolve 5.0 g (41.6 mmol) of 2-vinylphenol in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: To the cooled solution, add 10.3 g (46.0 mmol) of meta-chloroperoxybenzoic acid (m-CPBA, 77% purity) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxyacid by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The structure of the synthesized compound can be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (4H, m), Oxirane CH (1H, m), Oxirane CH₂ (2H, m), Phenolic OH (1H, broad s). |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons, Oxirane CH carbon, Oxirane CH₂ carbon. |

| Mass Spec (MS) | Expected m/z for C₈H₈O₂: [M]+ calculated ~136.05. |

Experimental Workflow Diagram

Caption: Overall workflow for the two-step synthesis of this compound.

Application Notes and Protocols for the Purification of 2-(2-Hydroxyphenyl)oxirane by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 2-(2-Hydroxyphenyl)oxirane using column chromatography. The protocols outlined below are designed to ensure the efficient separation and recovery of the target compound while minimizing potential degradation.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, containing both a phenolic hydroxyl group and a reactive epoxide ring, presents unique challenges during purification. The inherent ring strain of the epoxide makes it susceptible to acid-catalyzed ring-opening, a reaction that can be promoted by the slightly acidic nature of standard silica gel. Therefore, careful selection of the stationary and mobile phases is crucial for a successful purification.

This application note details the use of normal-phase column chromatography for the purification of this compound, with a focus on mitigating on-column degradation and achieving high purity.

Data Presentation

Table 1: Materials and Reagents

| Material/Reagent | Specification | Purpose |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Adsorbent for separation. |

| Neutralized Silica Gel or Alumina (optional) | Alternative stationary phase to prevent epoxide degradation. | |

| Mobile Phase Solvents | n-Hexane (or Petroleum Ether) | Non-polar component of the eluent. |

| Ethyl Acetate (EtOAc) | Polar component of the eluent. | |

| Dichloromethane (DCM) | Alternative polar component of the eluent. | |